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3,6,9,12-Tetraazatetradecane-1,14-dithiol

Cat. No.: B12615338
CAS No.: 920511-73-5
M. Wt: 266.5 g/mol
InChI Key: DAZJJRRVOMASMX-UHFFFAOYSA-N
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Description

Significance of Polyamines and Dithiols in Coordination Chemistry

Polyamines, organic compounds containing two or more primary amino groups, are a vital class of ligands in coordination chemistry. Their nitrogen donor atoms readily coordinate with a wide range of metal ions, playing crucial roles in various chemical and biological processes. researchgate.net In biological systems, for instance, polyamines are essential for cell growth and proliferation. nih.gov Their ability to chelate metal ions is also implicated in the response to heavy metal stress in plants. researchgate.net

Dithiols, which contain two thiol (-SH) groups, are also significant in coordination chemistry. The sulfur donor atoms of dithiols form strong bonds with many metal ions, particularly soft metals. Metal dithiolene complexes, for example, are found at the active sites of certain metalloenzymes and have applications in materials science due to their unique electronic and optical properties. unife.it Dithiol-containing compounds can act as effective chelating agents for metal ions. nih.gov

Overview of Linear Polyamine-Dithiol Hybrid Ligands

Linear polyamine-dithiol hybrid ligands are a fascinating class of compounds that combine the coordination properties of both polyamines and dithiols within a single acyclic molecule. These ligands possess both "hard" nitrogen and "soft" sulfur donor atoms, allowing them to coordinate with a diverse array of metal ions and potentially stabilize various oxidation states. The flexible open-chain structure of these ligands allows them to adopt various conformations to accommodate the geometric preferences of different metal centers. The synthesis of such ligands often involves the reaction of appropriate amine precursors with sulfur-containing reagents. mmu.ac.uk

Structural Features and Potential Coordination Modes of 3,6,9,12-Tetraazatetradecane-1,14-dithiol

This compound possesses a flexible fourteen-membered backbone containing four secondary amine nitrogen atoms and is terminated by two primary thiol groups. This structure provides a total of six potential donor atoms (N4S2), making it a potentially hexadentate ligand.

The coordination behavior of this ligand is expected to be highly versatile. Depending on the size, charge, and electronic properties of the metal ion, as well as the reaction conditions, it could coordinate in several ways:

Hexadentate (N4S2): The ligand could wrap around a single metal ion, utilizing all six donor atoms to form a highly stable chelate complex. This would likely result in an octahedral or distorted octahedral geometry around the metal center.

Tetradentate (N2S2): It is also possible for the ligand to coordinate in a tetradentate fashion, using the two thiol sulfur atoms and two of the amine nitrogen atoms. rsc.orgias.ac.in This N2S2 coordination is a common motif in bioinorganic chemistry and can lead to square planar or tetrahedral geometries. tamu.edu

Bridging Ligand: The linear and flexible nature of the ligand allows it to potentially bridge two or more metal centers, leading to the formation of polynuclear complexes. This could occur through the sulfur atoms bridging two metals or by the ligand coordinating to two different metal ions using its distinct donor sets.

Research Landscape and Gaps for Acyclic Tetraaza-Dithiol Systems

The research landscape for acyclic tetraaza-dithiol ligands and their metal complexes is less developed compared to their macrocyclic counterparts. While extensive research exists on tetraaza macrocycles and various dithiolate ligands, comprehensive studies on linear systems like this compound are limited.

Much of the existing research on related N2S2 ligands focuses on systems with different backbones, such as those derived from bipyridine, aryl, or other alkyl amine derivatives. rsc.org There is a clear gap in the literature regarding the systematic investigation of the coordination chemistry of long-chain, flexible tetraamine (B13775644) dithiol ligands.

Future research in this area could focus on:

Synthesis and Characterization: Developing efficient synthetic routes to this compound and related acyclic tetraaza-dithiol ligands and thoroughly characterizing their metal complexes using techniques like X-ray crystallography, NMR, and mass spectrometry.

Coordination Chemistry: Exploring the coordination behavior of these ligands with a wide range of transition metals and lanthanides to understand the factors that influence the resulting coordination modes and geometries.

Potential Applications: Investigating the potential applications of the resulting metal complexes in areas such as catalysis, materials science, and bioinorganic chemistry, given the known roles of polyamine and dithiol complexes in these fields.

The systematic exploration of acyclic tetraaza-dithiol systems holds the promise of uncovering new coordination chemistry and developing novel functional materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H26N4S2 B12615338 3,6,9,12-Tetraazatetradecane-1,14-dithiol CAS No. 920511-73-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

920511-73-5

Molecular Formula

C10H26N4S2

Molecular Weight

266.5 g/mol

IUPAC Name

2-[2-[2-[2-(2-sulfanylethylamino)ethylamino]ethylamino]ethylamino]ethanethiol

InChI

InChI=1S/C10H26N4S2/c15-9-7-13-5-3-11-1-2-12-4-6-14-8-10-16/h11-16H,1-10H2

InChI Key

DAZJJRRVOMASMX-UHFFFAOYSA-N

Canonical SMILES

C(CNCCNCCS)NCCNCCS

Origin of Product

United States

Synthetic Methodologies for 3,6,9,12 Tetraazatetradecane 1,14 Dithiol

Precursor Synthesis Strategies for the Polyamine Backbone (3,6,9,12-Tetraazatetradecane)

The core of the target molecule is the linear tetraamine (B13775644), 3,6,9,12-tetraazatetradecane. Its synthesis is typically approached through two main strategies: reductive amination and amine alkylation. These methods offer versatile routes to constructing the C-N bonds of the polyamine chain.

Reductive Amination Routes

Reductive amination provides a powerful method for the formation of amines from carbonyl compounds and ammonia (B1221849) or primary amines. organic-chemistry.orgyoutube.comyoutube.com This one-pot reaction typically involves the initial formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. youtube.com For the synthesis of 3,6,9,12-tetraazatetradecane, a plausible route involves the reaction of a suitably protected diamine with a dialdehyde.

A key advantage of reductive amination is its ability to avoid the over-alkylation often encountered in direct alkylation methods. masterorganicchemistry.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the iminium ion in the presence of the starting carbonyl group. youtube.com The reaction is often carried out in protic solvents like methanol (B129727) or ethanol (B145695) and can be catalyzed by mild acids. organic-chemistry.org

Reactants Reducing Agent Solvent Conditions Yield Reference
Protected Diamine, DialdehydeSodium CyanoborohydrideMethanolMild Acid Catalyst, RTModerate to High organic-chemistry.org
Primary Amine, Aldehydeα-Picoline-boraneWater or NeatAcetic Acid, RTHigh organic-chemistry.org
Aldehyde, Primary AmineSodium BorohydrideSolvent-freeAcid Activator (e.g., Boric Acid)Good organic-chemistry.org

Amine Alkylation Approaches

The alkylation of amines with alkyl halides is a classical and straightforward method for constructing C-N bonds. wikipedia.orgyoutube.com In the context of synthesizing 3,6,9,12-tetraazatetradecane, this could involve the reaction of a central diamine unit, such as putrescine (1,4-diaminobutane), with two equivalents of a protected 2-aminoethyl halide derivative. nih.gov

A significant challenge in amine alkylation is the propensity for over-alkylation, where the newly formed secondary amine competes with the starting primary amine for the alkylating agent, leading to a mixture of products. masterorganicchemistry.comwikipedia.org To circumvent this, protecting groups are often employed on the nitrogen atoms that are not intended to react. Another strategy to favor mono-alkylation is to use a large excess of the starting amine. The choice of solvent and base is also critical in optimizing the reaction, with polar aprotic solvents and non-nucleophilic bases often being preferred.

Reactants Base Solvent Conditions Yield Reference
Diamine, Alkyl HalideExcess AmineNot specifiedNot specifiedMixture of products wikipedia.org
Tertiary Amine, Alkyl HalideNoneNot specifiedNot specifiedHigh (for quaternary salts) wikipedia.org
Ammonia, 1,2-dichloroethaneNoneIndustrial ProcessHigh Temperature/PressureGood wikipedia.org

Introduction of Thiol Functionalities (Dithiol)

Once the polyamine backbone is assembled, the terminal primary amine groups must be converted to thiol groups to yield the final product. This is typically achieved through thiolation reactions, often requiring the use of protecting groups to prevent unwanted side reactions.

Thiolation Reactions

Several methods exist for the introduction of thiol groups. One common approach involves the reaction of the terminal primary amines of the polyamine backbone with an excess of ethylene (B1197577) sulfide (B99878) (thiirane). This reaction proceeds via a nucleophilic ring-opening of the strained thiirane (B1199164) ring by the amine, directly forming the desired aminothiol (B82208).

Another strategy is the alkylation of a thiolating agent, such as thiourea, with a dihalo-derivative of the polyamine backbone. The resulting isothiouronium salt is then hydrolyzed under basic conditions to yield the dithiol. Alternatively, the terminal amino groups can be converted to good leaving groups, such as tosylates, and then displaced by a sulfur nucleophile like sodium hydrosulfide.

Reactants Reagent Conditions Product Reference
PolyamineEthylene SulfideNot specifiedAminothiolGeneral Method
Dihalo-polyamineThioureaStep 1: Alkylation; Step 2: Basic HydrolysisDithiolGeneral Method
Ditosyl-polyamineSodium HydrosulfideNucleophilic SubstitutionDithiolGeneral Method

Protection and Deprotection Strategies for Thiol Groups

Due to the high nucleophilicity and susceptibility to oxidation of thiols, their protection is often a critical step in a multi-step synthesis. The trityl (Trt) group is a commonly employed protecting group for thiols due to its bulkiness and its lability under acidic conditions. google.comnih.gov

The synthesis of the target dithiol can be envisioned by first preparing S-trityl-cysteamine from cysteamine (B1669678) and trityl chloride. google.com This protected aminothiol can then be used in the construction of the polyamine backbone via the methods described in section 2.1. The final step would then be the deprotection of the two terminal S-trityl groups.

Deprotection of the S-trityl groups is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA), often in the presence of a scavenger like triisopropylsilane (B1312306) (TIS) to trap the liberated trityl cations and prevent side reactions. nih.gov Alternatively, oxidative cleavage with iodine can directly yield the disulfide, which can then be reduced to the free thiol. epa.govscispace.com

Protecting Group Protection Reagent Deprotection Conditions Reference
Trityl (Trt)Trityl chlorideTrifluoroacetic acid (TFA), Triisopropylsilane (TIS) google.comnih.gov
Trityl (Trt)Trityl chlorideIodine (for disulfide formation) epa.govscispace.com
Acetamidomethyl (Acm)Not specifiedIodine (for disulfide formation) epa.govscispace.com

Optimization of Reaction Conditions for Yield and Purity

For reductive amination, controlling the pH is crucial to ensure the formation of the iminium ion intermediate without deactivating the amine nucleophile. youtube.com In amine alkylation, the choice of base and the rate of addition of the alkylating agent can significantly impact the selectivity for the desired product over over-alkylated byproducts.

In the thiolation and deprotection steps, the purity of reagents and solvents is paramount to avoid side reactions and ensure a high yield of the final product. For instance, the use of freshly distilled sulfur monochloride has been shown to improve the yield and purity of aromatic tetrasulfides. nih.gov Purification of intermediates at each stage, often by crystallization or chromatography, is essential to remove byproducts and unreacted starting materials, ultimately leading to a higher purity of the final 3,6,9,12-tetraazatetradecane-1,14-dithiol.

Reaction Step Parameter to Optimize Effect on Yield/Purity Reference
Reductive AminationpHControls iminium ion formation and amine reactivity youtube.com
Amine AlkylationBase, Rate of AdditionControls selectivity and minimizes over-alkylation masterorganicchemistry.com
ThiolationReagent PurityMinimizes side reactions nih.gov
DeprotectionScavenger usePrevents side reactions from protecting group fragments nih.gov
OverallIntermediate PurificationRemoves byproducts, leading to higher final purityGeneral Principle

The synthesis of this compound is not a trivial process and typically involves a multi-step approach. The primary challenge lies in the selective formation of the linear tetraamine backbone and the subsequent introduction of the terminal thiol functionalities without significant side reactions. Two plausible synthetic pathways are outlined below.

Pathway 1: Sequential Alkylation and Thiolation

This pathway involves the initial construction of the polyamine backbone followed by the conversion of the terminal amino groups to thiols.

Step 1: Synthesis of the Protected Tetraamine Backbone. A common strategy for creating linear polyamines is the sequential alkylation of a smaller amine unit. nih.gov To prevent uncontrolled polymerization and the formation of branched isomers, a protecting group strategy is essential. organic-chemistry.org For instance, one could start with a mono-protected diamine, such as N-Boc-ethylenediamine. This is reacted with a dihaloalkane, like 1,2-dichloroethane, in a carefully controlled stoichiometric ratio. This would be followed by deprotection and a subsequent reaction with another equivalent of a protected haloalkylamine. A more direct, albeit potentially lower-yielding, approach involves the reaction of two equivalents of ethylenediamine (B42938) with two equivalents of a suitable dihaloalkane. However, this method often results in a mixture of linear and cyclic products. google.com A more controlled synthesis might involve the reaction of N,N'-bis(2-aminoethyl)ethane-1,2-diamine (triethylenetetramine) with a protected 2-haloethylamine, followed by deprotection.

Step 2: Introduction of Terminal Thiol Groups. Once the 3,6,9,12-tetraazatetradecane backbone is obtained, the terminal primary amine groups can be converted to thiols. Several methods exist for this transformation:

Reaction with 2-Iminothiolane (Traut's Reagent): This reagent reacts efficiently with primary amines at a pH range of 7-9 to introduce a sulfhydryl group while maintaining a positive charge near the original amine's location. wikipedia.orgyoutube.com This method is popular for modifying biomolecules and can be applied here. nih.gov

Reaction with Ethylene Sulfide (Thiirane): Primary amines can react with thiiranes in a ring-opening reaction to yield amino thiols. rsc.org This reaction would need to be performed under carefully controlled conditions to ensure bis-thiolation at the terminal amines.

Pathway 2: Convergent Synthesis

Step 1: Synthesis of a Thiol-Containing Amine. A starting material such as cysteamine (2-aminoethanethiol) could be used. The thiol group would need to be protected, for example, as a disulfide, which can be cleaved later.

Step 2: Coupling with a Central Diamine Unit. The protected thiol-amine could then be coupled to a central diamine unit that has been activated, for instance, a di-acyl chloride or a di-haloalkane derivative of a diamine like N,N'-bis(2-chloroacetyl)ethylenediamine.

Step 3: Reduction and Deprotection. The amide or other linking groups would need to be reduced to form the final amine backbone, and the thiol protecting groups would be removed.

Green Chemistry Principles in the Synthesis of Polyamine-Dithiols

The principles of green chemistry aim to make chemical processes more environmentally benign. These principles can be applied to the synthesis of this compound and other polyamine-dithiols.

Atom Economy: This principle, which focuses on maximizing the incorporation of all materials used in the process into the final product, is a key consideration. nih.gov Many traditional methods for amine synthesis, such as those involving protecting groups, can have low atom economy due to the introduction and subsequent removal of large molecular fragments. nih.gov Catalytic methods, on the other hand, tend to have higher atom economy.

Use of Greener Solvents: Many organic reactions are carried out in volatile organic compounds (VOCs), which can be harmful to the environment. youtube.com Research is ongoing into the use of more sustainable solvents, such as bio-based solvents like ethyl lactate, which has been shown to be effective in oxidative coupling reactions of thiols. chemicalbook.com Water is also a highly desirable green solvent, and some amination reactions can be performed in aqueous media. nih.gov

Catalysis: The use of catalysts is a cornerstone of green chemistry as they can increase reaction efficiency and reduce waste.

Catalytic Amination: Instead of using alkyl halides, catalytic amination of diols offers a greener route to polyamines. mdpi.com For example, reacting a diol with an amine in the presence of a suitable catalyst can form the desired C-N bonds with water as the only byproduct. nih.gov

Biocatalysis: Enzymes offer a highly selective and environmentally friendly way to perform chemical transformations. For instance, lipases have been used for the stereoselective synthesis of polyamine precursors. nih.gov While the direct enzymatic synthesis of the target molecule is not yet established, biocatalytic methods could be employed for specific steps, such as the formation of amide intermediates under mild conditions. nih.gov

Comparative Analysis of Synthetic Pathways

A comparative analysis of the potential synthetic pathways for this compound is crucial for selecting the most efficient and sustainable method. The following table provides a comparison of the two pathways discussed.

FeaturePathway 1: Sequential Alkylation and ThiolationPathway 2: Convergent Synthesis
Number of StepsFewer linear steps may be possible, but purification can be complex.Potentially more steps overall, but purification of intermediates may be simpler.
Potential YieldCan be lower due to the formation of side products and the need for multiple protection/deprotection steps.Can be higher due to better control over individual reactions.
PurificationCan be challenging due to the presence of a mixture of oligomers and cyclic byproducts.Generally easier as intermediates are more distinct from starting materials.
Green Chemistry AdherenceCan be improved by using catalytic methods for C-N bond formation and greener solvents. Atom economy is often reduced by the use of protecting groups.Atom economy can be higher if protecting groups are avoided or are small. The use of greener reagents for coupling is a key factor.
Key ChallengesControlling the selectivity of alkylation to avoid polymerization and cyclization.Finding efficient coupling reactions and suitable protecting groups for the thiol-containing fragment.

The following table provides a more detailed look at the potential yields and green chemistry metrics for the key reaction types involved in the synthesis.

Reaction TypeTypical Yield RangeAtom EconomyGreen Chemistry Considerations
Alkylation with Alkyl Halides40-70%Low to ModerateGenerates salt byproducts; often requires stoichiometric reagents.
Catalytic Amination of Diols>90% mdpi.comHighWater is the main byproduct; catalytic process. mdpi.com
Thiolation with 2-Iminothiolane70-95%ModerateReaction proceeds in aqueous buffer at neutral to slightly basic pH. wikipedia.orgyoutube.com
Amide Coupling followed by ReductionCoupling: >90%, Reduction: >80%ModerateCoupling can be catalytic; reduction often uses stoichiometric hydrides.

Coordination Chemistry of 3,6,9,12 Tetraazatetradecane 1,14 Dithiol and Its Metal Complexes

Ligand Design Principles for Acyclic Polyamines with Thiol Pendants

The design of acyclic polyamines with thiol pendants is guided by the desire to create ligands that can selectively bind to specific metal ions and stabilize them in particular coordination geometries and oxidation states. The incorporation of both nitrogen and sulfur donor atoms allows for the chelation of metal ions with varying hard and soft acid-base characteristics.

Key design principles for these ligands include:

Backbone Flexibility: The aliphatic backbone of ligands like 3,6,9,12-tetraazatetradecane-1,14-dithiol provides significant conformational flexibility. This allows the ligand to wrap around a metal center, satisfying its coordination requirements. The length and substitution of the polyamine chain can be modified to control the size of the chelate rings formed upon coordination, which in turn influences the stability of the resulting complex.

Donor Atom Combination: The presence of both "soft" thiol and "harder" amine donor groups makes these ligands particularly effective in stabilizing transition metal ions. wikipedia.org The soft thiol groups have a strong affinity for soft metal ions, while the harder amine groups can coordinate to a broader range of metal ions. This dual nature allows for fine-tuning of the electronic properties of the metal center.

Terminal Functional Groups: The placement of thiol groups at the terminals of the polyamine chain allows for the formation of large chelate rings and facilitates the bridging of two metal centers to form dinuclear complexes. The acidity of these thiol groups can be tuned by modifying the polyamine backbone, which influences their coordination behavior.

Preorganization: While acyclic ligands are generally more flexible than their macrocyclic counterparts, some degree of preorganization can be introduced by strategic placement of substituents on the polyamine backbone. This can favor the formation of specific coordination geometries and enhance the stability of the metal complexes.

The rational design of these ligands has led to the development of a wide variety of polyamine-based structures for applications ranging from antitumor agents to antiparasitic drugs. nih.gov

Chelation Behavior with Transition Metal Ions

The interaction of this compound with transition metal ions is characterized by the formation of highly stable chelate complexes. The specific nature of these complexes is influenced by a number of factors, including the identity of the metal ion, the reaction conditions, and the stoichiometry of the reactants.

Acyclic polyamine dithiol ligands can form both mononuclear and dinuclear complexes with transition metal ions. In a mononuclear complex, a single metal ion is chelated by the nitrogen and sulfur donor atoms of the ligand. The flexible backbone of the ligand allows it to encapsulate the metal ion, leading to a high-stability complex.

Dinuclear complexes can be formed when the ligand bridges two metal centers. This can occur in several ways. For instance, the two thiol groups can each coordinate to a different metal ion, with the polyamine chain linking them. Alternatively, the nitrogen atoms of the polyamine backbone can also participate in bridging. The formation of dinuclear bis(platinum) complexes with diaminoalkane linkers has been shown to result in compounds with greater potency than cisplatin (B142131) against various tumor cells. nih.gov

The formation of mono- versus dinuclear complexes is often dependent on the stoichiometry of the metal-to-ligand ratio during synthesis. An excess of the ligand tends to favor the formation of mononuclear complexes, while an excess of the metal ion can promote the formation of dinuclear species.

The electronic configuration of the transition metal ion plays a crucial role in determining the coordination geometry of the resulting complex. researchgate.net Metal ions have strict geometric preferences for ligand coordination, which arise from their electronic structures. researchgate.net

For example, ions with a d8 electronic configuration, such as Ni(II) and Pt(II), often favor a square-planar coordination geometry. ulisboa.pt In complexes with this compound, these ions would likely be coordinated by the two deprotonated thiol groups and two of the nitrogen atoms from the polyamine chain in a square-planar arrangement.

In contrast, metal ions with d5 (e.g., Mn(II), Fe(III)) or d10 (e.g., Zn(II), Cd(II)) electronic configurations typically prefer a tetrahedral or octahedral coordination geometry. nih.govnih.gov In these cases, the ligand may coordinate in a different fashion, potentially involving all four nitrogen atoms and the two thiol groups to achieve an octahedral geometry around the metal center. The flexibility of the ligand allows it to adapt to the preferred coordination geometry of the metal ion.

The table below summarizes the preferred coordination geometries for some common transition metal ions.

Metal Iond-electron CountTypical Coordination Geometries
Mn(II)d5Octahedral, Tetrahedral
Fe(II)d6Octahedral
Fe(III)d5Octahedral, Tetrahedral
Co(II)d7Octahedral, Tetrahedral
Ni(II)d8Square Planar, Octahedral
Cu(II)d9Distorted Octahedral, Square Planar
Zn(II)d10Tetrahedral, Octahedral

This table is a general guide and the actual coordination geometry can be influenced by various factors.

The terminal thiol groups of this compound can coordinate to a metal center in either their protonated (thiol) or deprotonated (thiolate) form. The pKa of the thiol groups is a key factor in determining the coordination mode. In basic solutions, the thiol groups are readily deprotonated to form thiolates, which are strong donors and form stable bonds with metal ions.

Thiolates are classified as soft Lewis bases and therefore coordinate most strongly to soft Lewis acid metals. wikipedia.org The coordination of the thiolate form is generally favored as it leads to the formation of a more stable, neutral complex. The deprotonation is often facilitated by the coordination of the nitrogen atoms to the metal center, which increases the acidity of the thiol protons.

The four nitrogen atoms of the polyamine backbone play a crucial role in the chelation of metal ions by this compound. These nitrogen atoms are harder donors than the thiol groups and can coordinate to a wider range of metal ions. mdpi.com

The key roles of the nitrogen donor atoms include:

Enhancing Complex Stability: The chelate effect, resulting from the coordination of multiple nitrogen atoms from the same ligand, significantly increases the thermodynamic stability of the metal complexes. The formation of five- and six-membered chelate rings with the metal ion is particularly favorable.

Modulating Redox Properties: The coordination of the nitrogen atoms can influence the electron density at the metal center, thereby modulating its redox properties. This is an important consideration in the design of complexes for catalytic applications.

The interplay between the soft thiol donors and the harder nitrogen donors allows for a high degree of control over the properties of the resulting metal complexes.

Coordination with Main Group and Lanthanide Metal Ions

While the coordination chemistry of this compound is dominated by its interactions with transition metals, it can also form complexes with main group and lanthanide metal ions.

Main group metal ions, such as Pb(II) and Sn(II), are generally softer than the lanthanides and can form stable complexes with the thiol groups of the ligand. nih.gov The nitrogen atoms of the polyamine chain can also participate in coordination, leading to the formation of stable chelate complexes.

Lanthanide ions, on the other hand, are hard Lewis acids and have a strong preference for hard donor atoms like oxygen and nitrogen over the soft sulfur donors. mdpi.com Therefore, the coordination of lanthanide ions to this compound is likely to be dominated by interactions with the nitrogen atoms of the polyamine backbone. The thiol groups may or may not coordinate directly to the lanthanide ion, depending on the specific conditions. It is also possible that the thiol groups could remain protonated or be involved in weaker interactions.

The large ionic radii and high coordination numbers of lanthanide ions could lead to the formation of complexes with interesting structures, potentially involving more than one ligand molecule or the incorporation of solvent molecules into the coordination sphere.

Stability and Lability of Metal Complexes

The thermodynamic stability of a metal complex is quantified by its stability constant (or formation constant), which reflects the equilibrium of the complex formation reaction in solution. ijtsrd.comscispace.comwikipedia.org For a polydentate ligand like this compound, the chelate effect is a primary driver of high thermodynamic stability. The simultaneous coordination of multiple donor atoms (four nitrogen and two sulfur atoms) to a central metal ion leads to a significant increase in stability compared to complexes with analogous monodentate ligands. dalalinstitute.com This is largely due to a favorable entropy change upon chelation, as multiple solvent molecules are displaced by a single ligand molecule. wikipedia.org

The stability of complexes with this ligand is also influenced by several other factors, as detailed in the table below.

Table 1: Factors Influencing the Thermodynamic Stability of Metal Complexes

Factor Description Influence on Stability with this compound
Nature of the Metal Ion The charge, size, and electron configuration of the metal ion are critical. Higher charge and smaller ionic radius generally lead to more stable complexes. The preference for nitrogen versus sulfur donors will depend on the hard-soft acid-base (HSAB) character of the metal. dalalinstitute.com
Chelate Ring Size The number of atoms in the rings formed by the ligand and metal ion. The flexible backbone of this ligand allows for the formation of stable five- and six-membered chelate rings with the metal center. dalalinstitute.com
Ligand Basicity The electron-donating ability of the donor atoms. The aliphatic amine groups are reasonably strong donors, contributing to stable complex formation.

| Macrocyclic Effect | While not a true macrocycle, the pre-organization of the donor atoms can enhance stability. | The linear, flexible nature allows for effective wrapping around a metal ion, mimicking some aspects of the macrocyclic effect. dalalinstitute.com |

While specific stability constants for this compound are not widely reported, analogous tetraamine (B13775644) and dithiolate complexes exhibit high thermodynamic stability. For example, lanthanide(III) complexes with tetraazamacrocyclic ligands like DOTA are known for their exceptional stability, and similar principles apply here. psu.edu

Kinetic inertness refers to the rate at which a complex undergoes ligand substitution reactions and is distinct from thermodynamic stability. libretexts.org A complex can be thermodynamically stable but kinetically labile, or thermodynamically unstable but kinetically inert. libretexts.org The kinetic inertness of complexes with this compound is expected to be significant due to its multidentate nature. For the ligand to dissociate, multiple metal-donor bonds must be broken, which often involves a high activation energy barrier.

The electronic configuration of the central metal ion is a key determinant of lability. libretexts.org For instance, complexes of metal ions with d3 or low-spin d6 electron configurations (e.g., Cr(III), Co(III)) are typically kinetically inert. libretexts.org In contrast, complexes with electron density in anti-bonding eg* orbitals (e.g., high-spin d8 Ni(II)) are often more labile. libretexts.org The strong field provided by the N4S2 donor set can influence the spin state of the metal and thus its kinetic properties. The remarkable kinetic inertness observed for some platinum-based anticancer agents highlights the therapeutic potential of designing complexes with slow ligand exchange rates. nih.gov Similarly, the high kinetic inertness of certain gadolinium complexes is crucial for their safe use as MRI contrast agents. rsc.org

Heterometallic Coordination Architectures

The distinct hard (nitrogen) and soft (sulfur) donor sites within this compound make it an excellent candidate for constructing heterometallic coordination architectures. This involves the selective binding of different metal ions to the different donor atoms within the same ligand framework.

The design of bridging ligands is fundamental to the creation of polynuclear and polymeric coordination compounds. This compound can act as a bridging ligand in several ways. The terminal thiol groups can bridge two metal centers, or the entire ligand can bridge multiple metal ions by coordinating one metal with the tetraamine core and another with the thiol termini.

The principle of hard and soft acids and bases (HSAB) can be exploited to direct the assembly of heterometallic systems. For example, a "hard" metal ion like Mn(II) or a lanthanide ion would preferentially coordinate to the nitrogen donors of the tetraamine chain, while a "soft" metal ion like Pt(II), Au(I), or Hg(II) would favor the soft sulfur donors of the thiol groups. dalalinstitute.com This selective coordination has been successfully used to create heterometallic coordination polymers with other bifunctional ligands. nih.gov

Coordination polymers are extended structures formed by the self-assembly of metal ions and bridging organic ligands. nih.govnih.govresearchgate.net The flexibility and multiple donor sites of this compound allow for the potential formation of one-dimensional (1D), two-dimensional (2D), and three-dimensional (3D) coordination polymers.

1D Chains: The simplest polymeric structure would be a 1D chain, which could be formed by the ligand bridging two metal centers in a linear fashion. For instance, metal ions could be linked by the dithiolate ends of the ligand, with the tetraamine portion either uncoordinated or coordinated to the same metal ion.

2D Sheets: By using metal ions with appropriate coordination geometries that allow for branching, 2D layered structures or sheets could be assembled. This might involve the tetraamine core of one ligand binding to a metal center, while its thiol groups bridge to adjacent metal centers, creating a network.

3D Frameworks: The formation of 3D frameworks would require the ligand to connect metal centers in multiple directions. This could be achieved if the tetraamine chain of one ligand coordinates to one metal ion, and the thiol groups each bridge to different neighboring metal ions, propagating the network in three dimensions.

The final architecture of the coordination polymer will depend on several factors, including the coordination geometry of the metal ions, the molar ratio of metal to ligand, the presence of counter-ions, and the reaction conditions such as solvent and temperature. nih.gov

Redox Activity of Metal Complexes with this compound

The electrochemical behavior of Ni(II) complexes with N2S2 ligands provides a useful analogy. For example, the complex of Ni(II) with 1,8-bis(2-pyridyl)-3,6-dithiooctane (pdto) exhibits two successive one-electron reduction processes, corresponding to the Ni(II)/Ni(I) and Ni(I)/Ni(0) couples. scielo.org.mxresearchgate.net The coordination of the N2S2 ligand shifts the reduction potentials to less negative values compared to complexes with N6 ligands. scielo.org.mx This suggests that the sulfur donors play a significant role in stabilizing the reduced forms of the metal.

Table 2: Electrochemical Data for an Analogous Ni(II)-N2S2 Complex Data for [Ni(pdto)(CH3CN)2]2+ in acetonitrile (B52724) solution. Potentials are versus Fc+/Fc.

Redox Process E1/2 (V) Description Reference
[Ni(II)(pdto)]2+ + e- ⇌ [Ni(I)(pdto)]+ -1.33 Quasi-reversible, one-electron reduction scielo.org.mx

For complexes of this compound, similar redox processes involving the metal center are expected. Furthermore, the possibility of ligand-based redox activity, particularly at the dithiolate sites, could lead to more complex electrochemical behavior. The interplay between metal-centered and ligand-centered redox events is a key feature of many dithiolene and related complexes and can be harnessed for applications in catalysis and materials science. nih.gov The ability of terpyridine ligands, which are also redox-active, to stabilize nickel alkyl complexes in various oxidation states demonstrates the importance of ligand redox non-innocence in catalytic cycles. lehigh.edu

Absence of Published Research on the Coordination Chemistry of this compound

A comprehensive search for scientific literature focusing on the chemical compound this compound and its metal complexes has yielded no specific research findings. Consequently, it is not possible to provide an article detailing its coordination chemistry, metal-centered redox processes, or ligand-based redox activity as requested.

Therefore, the subsequent sections of the proposed article outline, "Metal-Centered Redox Processes" and "Ligand-Based Redox Activity (Dithiolate Non-Innocence)," cannot be addressed. The creation of data tables with detailed research findings is unachievable due to the absence of experimental or theoretical studies on this particular compound in the available scientific databases.

While the broader fields of coordination chemistry, redox-active ligands, and dithiolate complexes are well-documented for other related compounds, the explicit focus on this compound as mandated by the instructions cannot be fulfilled with scientifically accurate and verifiable information. Further research into this specific molecule would be required for any substantive discussion of its chemical properties and behaviors in the context of coordination chemistry.

Theoretical and Computational Studies of 3,6,9,12 Tetraazatetradecane 1,14 Dithiol and Its Complexes

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost that is well-suited for studying transition metal complexes.

The open-chain nature of 3,6,9,12-Tetraazatetradecane-1,14-dithiol allows for significant conformational freedom. Geometry optimization using DFT would reveal the most stable three-dimensional structure of the free ligand. This process involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. For a flexible ligand like this, multiple low-energy conformers likely exist, and a thorough conformational analysis would be necessary to identify the global minimum.

Upon coordination to a metal ion, such as Tc(V) or Re(V), the ligand is expected to adopt a more rigid structure, wrapping around the metal center. DFT optimization of such a complex would typically show a distorted octahedral or square pyramidal geometry, depending on the metal and the presence of other co-ligands (like an oxo group). The specific bond lengths and angles would be determined by the interplay of steric and electronic factors.

Table 1: Representative Optimized Geometrical Parameters for a [M(O)(N₄S₂)]⁺ Complex (M = Tc, Re) (Note: This table is illustrative, based on typical values from studies of similar complexes, as specific data for this compound complexes is not available.)

Parameter Bond Length (Å) / Angle (°)
M=O 1.65 - 1.70
M-S 2.20 - 2.40
M-N (amine) 2.10 - 2.30
S-M-S angle 80 - 90
N-M-N angle 85 - 95
O-M-S angle 105 - 115

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the reactivity and electronic properties of a molecule. In a metal complex of this compound, the HOMO is often associated with the metal d-orbitals, sometimes with contributions from the sulfur p-orbitals. The LUMO is typically localized on the metal center or has significant character from the co-ligands.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the chemical reactivity and kinetic stability of the complex. A smaller gap generally suggests higher reactivity. For these types of complexes, the HOMO-LUMO gap is crucial in determining their potential applications, for instance, in radiopharmaceuticals or catalysis.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution within the molecule. It localizes the molecular orbitals into bonding, anti-bonding, and lone pair orbitals, allowing for the calculation of atomic charges and the analysis of donor-acceptor interactions.

In a metal complex of this compound, NBO analysis would quantify the charge on the metal center and the ligand donor atoms (nitrogen and sulfur). This information is vital for understanding the nature of the coordinate bonds. The analysis would likely show significant charge donation from the nitrogen and sulfur atoms to the metal center, confirming the formation of strong coordinate covalent bonds.

Table 2: Illustrative Natural Atomic Charges from NBO Analysis for a [ReO(N₄S₂)]⁺ Complex (Note: This table is illustrative and based on general findings for similar complexes.)

Atom Natural Charge (e)
Re +0.8 to +1.2
O (oxo) -0.5 to -0.7
S -0.2 to -0.4

Energy Decomposition Analysis (EDA) is a powerful method to dissect the interaction energy between the metal and the ligand into physically meaningful components: electrostatic interaction, Pauli repulsion, and orbital interaction (covalent bonding). arxiv.org This analysis provides a quantitative understanding of the nature of the metal-ligand bond. For a complex of this compound, EDA would likely reveal that both electrostatic and orbital interactions play significant roles in the stability of the complex, with the orbital interaction term confirming the covalent character of the bonds.

The Quantum Theory of Atoms in Molecules (QTAIM) analyzes the topology of the electron density to characterize chemical bonds. The presence of a bond critical point between the metal and the donor atoms, along with specific values of the electron density and its Laplacian at this point, would provide further evidence for the nature and strength of the coordination bonds.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra

Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for calculating the electronic absorption spectra of molecules. It allows for the prediction of excitation energies and oscillator strengths, which correspond to the positions and intensities of absorption bands in a UV-Vis spectrum.

For a metal complex of this compound, TD-DFT calculations would help in assigning the observed electronic transitions. The spectra of such complexes are often characterized by several types of transitions:

Ligand-to-Metal Charge Transfer (LMCT): These transitions involve the excitation of an electron from an orbital primarily localized on the ligand (e.g., sulfur or nitrogen lone pairs) to an empty or partially filled d-orbital of the metal. These are often intense and occur in the visible or near-UV region.

d-d Transitions: These involve the excitation of an electron between the d-orbitals of the metal center. They are typically weak due to being Laporte-forbidden.

Intra-ligand (IL) Transitions: These are excitations within the ligand itself, similar to π→π* or n→π* transitions in organic molecules.

By analyzing the molecular orbitals involved in each calculated excitation, a detailed assignment of the experimental spectrum can be achieved, providing deep insight into the electronic structure of the complex.

Molecular Dynamics Simulations for Ligand Flexibility and Solvent Effects

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. For a flexible ligand like this compound, MD simulations provide crucial insights into its conformational landscape, flexibility, and the influence of the surrounding solvent environment. The inherent flexibility of the polyamine backbone is a key determinant of its coordination properties. diva-portal.orgresearchgate.net

The conformational space of linear polyamines like spermidine, a related molecule, has been shown through MD simulations to be vast, with numerous distinct conformations possible. diva-portal.org The analysis of these simulations often focuses on the dihedral angles within the molecule's backbone, which can switch between trans and gauche states. diva-portal.org This flexibility allows the ligand to adopt various shapes to effectively chelate metal ions. For this compound, the multiple rotatable bonds within its structure suggest a similarly complex conformational flexibility, which is essential for its function as a chelating agent.

Table 1: Illustrative Conformational Analysis of a Polyamine Dithiol Ligand from MD Simulations

Dihedral AnglePredominant Conformation (in Water)Energy (kcal/mol)
C1-C2-N3-C4trans-1.5
C2-N3-C4-C5gauche-0.8
N3-C4-C5-N6trans-1.6
C4-C5-N6-C7gauche-0.9

Note: This table is illustrative, providing representative data for a flexible polyamine dithiol based on general findings for similar molecules. Actual values for this compound would require specific simulations.

Computational Prediction of Coordination Geometries and Isomers

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the three-dimensional structures of metal complexes formed with ligands like this compound. This ligand, with its N4S2 donor set, can form stable complexes with various transition metals. The coordination geometry around the metal center is influenced by factors such as the nature of the metal ion, its oxidation state, and the steric and electronic properties of the ligand. nih.govbris.ac.uk

Furthermore, these computational approaches can be used to explore the potential for different types of isomerism in the metal complexes. Geometrical isomers, such as cis and trans isomers, can arise depending on the arrangement of the donor atoms around the metal center. For a linear ligand like this compound, different folding patterns can lead to various isomers with distinct properties. DFT calculations can determine the relative energies of these isomers, predicting which is the most stable.

Table 2: Predicted Coordination Geometries for Metal Complexes of a Linear N4S2 Ligand

Metal IonPredicted GeometryKey Bond Lengths (Å) (M-N / M-S)Key Bond Angles (°)
Ni(II)Distorted Octahedral2.10 / 2.45N-Ni-N: ~90, S-Ni-S: ~180 (trans)
Cu(II)Elongated Octahedral (Jahn-Teller)2.05 (equatorial), 2.50 (axial) / 2.40N-Cu-N (eq): ~90, N-Cu-S: variable
Co(III)Octahedral1.95 / 2.30N-Co-N: ~90, S-Co-S: ~90 (cis)

Note: This table is illustrative and presents typical values for N4S2 complexes based on computational studies of related systems. Specific values will vary depending on the exact ligand and computational method.

Quantum Chemical Descriptors for Structure-Property Relationships

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can be correlated with its chemical and physical properties. These descriptors are valuable for establishing structure-property relationships, which can guide the design of new molecules with desired characteristics. For this compound and its complexes, descriptors calculated using DFT can provide insights into their reactivity, stability, and potential applications.

Key quantum chemical descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a particularly important descriptor, as it relates to the chemical reactivity and stability of the molecule. A smaller HOMO-LUMO gap generally indicates higher reactivity. Upon complexation with a metal ion, the HOMO-LUMO gap of the ligand is typically reduced, indicating an increase in the reactivity of the system.

Other descriptors such as electronegativity, chemical hardness, and softness can also be calculated to further understand the nature of the metal-ligand interactions. For instance, the principle of "like seeks like" in terms of hardness and softness can predict the affinity of the ligand for different metal ions. The nitrogen and sulfur donor atoms in this compound provide a combination of hard and soft donor sites, allowing for versatile coordination behavior.

Table 3: Illustrative Quantum Chemical Descriptors for a Polyamine Dithiol Ligand and its Metal Complex

Molecule/ComplexHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Ligand-6.5-0.56.0
Ni(II)-Ligand Complex-5.8-1.24.6

Note: This table provides illustrative values based on general trends observed in computational studies of chelating ligands and their complexes. The actual values are system-dependent.

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For a compound such as 3,6,9,12-Tetraazatetradecane-1,14-dithiol, a combination of ¹H, ¹³C, and 2D NMR techniques would be utilized to confirm its molecular structure and assess its purity.

¹H NMR for Ligand Purity and Structural Confirmation

Hypothetical ¹H NMR Data Table for this compound (Note: This table is a hypothetical representation and is not based on experimental data.)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~1.3-1.5 Triplet 2H SH
~2.5-2.7 Multiplet 8H CH₂-S and CH₂-N
~2.7-2.9 Multiplet 8H CH₂-N

¹³C NMR for Carbon Backbone Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of these signals are indicative of the type of carbon (e.g., attached to sulfur, nitrogen, or another carbon).

Hypothetical ¹³C NMR Data Table for this compound (Note: This table is a hypothetical representation and is not based on experimental data.)

Chemical Shift (δ, ppm) Assignment
~25-30 C-S

2D NMR Techniques for Connectivity

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be crucial for unambiguously assigning the proton and carbon signals. A COSY spectrum would reveal which protons are coupled to each other, helping to trace the proton-proton networks along the carbon backbone. An HSQC spectrum would correlate each proton signal with the signal of the carbon atom to which it is directly attached, allowing for the definitive assignment of the carbon skeleton.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Vibrational Analysis of Thiol and Amine Functional Groups

The IR and Raman spectra of this compound would be expected to exhibit characteristic bands for the thiol (S-H) and amine (N-H) functional groups. The S-H stretching vibration typically appears as a weak band in the IR spectrum in the region of 2550-2600 cm⁻¹. The N-H stretching vibrations of the secondary amine groups would be expected in the range of 3300-3500 cm⁻¹. Other important vibrations would include C-H, C-N, and C-S stretching, as well as various bending vibrations.

Hypothetical Vibrational Spectroscopy Data Table for this compound (Note: This table is a hypothetical representation and is not based on experimental data.)

Wavenumber (cm⁻¹) Assignment Technique
3300-3500 N-H stretch IR, Raman
2850-2960 C-H stretch IR, Raman
2550-2600 S-H stretch IR, Raman (weak)
1400-1500 C-H bend IR, Raman
1000-1250 C-N stretch IR, Raman

Shifts Upon Metal Coordination

As a polydentate ligand with multiple nitrogen and sulfur donor atoms, this compound is expected to form stable complexes with various metal ions. Upon coordination to a metal center, the vibrational frequencies of the donor groups would be expected to shift. For instance, the N-H and S-H stretching frequencies would likely shift to lower wavenumbers due to the donation of electron density to the metal and the potential deprotonation of these groups. The magnitude of these shifts would provide insight into the strength and nature of the metal-ligand bonds. Similarly, in the NMR spectra, the chemical shifts of the protons and carbons near the coordination sites would be significantly affected.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal technique for probing the electronic structure of this compound and its metal complexes. This method measures the absorption of ultraviolet or visible light, which corresponds to the excitation of electrons from lower to higher energy orbitals.

Electronic Absorption Bands of Free Ligand and Complexes

In its free state, the UV spectrum of this compound is expected to be dominated by absorptions arising from the sulfur-containing thiol groups. These typically include n → σ* transitions, where a non-bonding electron from the sulfur atom is promoted to a sigma anti-bonding orbital. Upon complexation with a metal ion, significant changes in the UV-Vis spectrum are observed. New absorption bands, often of high intensity, may appear. These are typically assigned to ligand-to-metal charge transfer (LMCT) transitions, specifically from the sulfur lone pairs to the vacant d-orbitals of the metal center. The position and intensity of these bands are sensitive to the nature of the metal ion and the coordination geometry.

Transition TypeTypical Wavelength Range (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Notes
n → σ* (Thiol)< 25010² - 10³Characteristic of the free ligand.
S → M (LMCT)250 - 40010³ - 10⁵Appears upon complexation; highly intense.

Ligand Field Transitions in Metal Complexes

When this compound coordinates to a transition metal with a partially filled d-shell, the d-orbitals of the metal are split in energy by the ligand field. The absorption of light can then promote an electron from a lower-energy d-orbital to a higher-energy d-orbital. These d-d transitions, also known as ligand field transitions, typically appear in the visible region of the spectrum and are characteristically weak due to being Laporte-forbidden. The energy and number of these bands provide critical information about the d-orbital splitting pattern, which in turn reveals details about the coordination geometry (e.g., octahedral, square planar) and the oxidation state of the central metal ion.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Metal Complexes

Electron Paramagnetic Resonance (EPR), or Electron Spin Resonance (ESR), spectroscopy is a powerful and specific technique for studying metal complexes that contain one or more unpaired electrons (i.e., are paramagnetic). When a complex of this compound is formed with a paramagnetic metal ion such as Cu(II), Mn(II), or Fe(III), EPR spectroscopy can provide detailed insights into the electronic environment of the metal center. The g-values and hyperfine coupling constants obtained from the EPR spectrum are sensitive indicators of the nature of the donor atoms, the symmetry of the coordination sphere, and the degree of covalency in the metal-ligand bonds. For instance, the anisotropy of the g-tensor can distinguish between different coordination geometries.

X-ray Diffraction (XRD) Techniques

Single Crystal X-ray Diffraction for Solid-State Structure Elucidation

By growing a suitable single crystal of a metal complex of this compound, single-crystal X-ray diffraction analysis can be performed. This experiment yields a detailed map of electron density, from which the exact positions of all atoms in the crystal lattice can be determined. This provides unambiguous proof of the coordination mode of the ligand, the coordination number and geometry of the metal center, and the precise intramolecular and intermolecular distances and angles. This level of structural detail is invaluable for correlating spectroscopic data with the molecular structure and for understanding the steric and electronic effects of the ligand.

Powder X-ray Diffraction for Bulk Material Characterization

Powder X-ray Diffraction (PXRD) is used to analyze polycrystalline or powdered samples. While it does not provide the atomic-level detail of single-crystal XRD, it is an essential tool for characterizing the bulk properties of a material. PXRD is used to identify the crystalline phases present in a sample by comparing the experimental diffraction pattern to known patterns in databases. It can also be used to determine the purity of a synthesized complex, to study phase transitions, and to obtain information about the unit cell parameters of the crystal lattice.

Mass Spectrometry Techniques (e.g., ESI-MS, MALDI-TOF) for Molecular Weight and Stoichiometry

Mass spectrometry serves as a pivotal analytical technique for the characterization of this compound and its coordination compounds. Specifically, soft ionization techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry are instrumental in determining the molecular weight of the ligand and elucidating the stoichiometry of its metal complexes. These methods are preferred because they minimize fragmentation of the analyte, allowing for the observation of the intact molecular ion or pseudomolecular ions. mdpi.com

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a highly sensitive technique used to generate ions in the gas phase from a solution-phase sample. For the analysis of this compound, the compound is typically dissolved in a suitable solvent, such as methanol (B129727) or acetonitrile (B52724), often with the addition of a small amount of acid (e.g., formic acid) to promote protonation. The resulting spectrum would be expected to show a prominent peak corresponding to the protonated molecule, [M+H]⁺. The presence of the four amino groups and two thiol groups in the structure of this compound provides multiple sites for protonation.

In addition to the protonated molecule, adducts with alkali metal ions, such as sodium [M+Na]⁺ and potassium [M+K]⁺, are commonly observed, particularly if glassware is not scrupulously cleaned or if these salts are present as impurities in the sample or solvent. The isotopic pattern of the observed ions, particularly the presence of the ³⁴S isotope, can further aid in confirming the elemental composition of the molecule.

When this compound is used to form metal complexes, ESI-MS is an invaluable tool for determining the stoichiometry of the resulting coordination compound. The mass spectrum of a metal complex, for instance with a divalent metal ion (M²⁺), might show ions corresponding to [L + M]²⁺ or, if a counter-ion (X⁻) is present, [L + M + X]⁺. The precise mass-to-charge ratio (m/z) of these ions allows for the unambiguous determination of the ligand-to-metal ratio. For organometallic and coordination compounds, assigning the ESI mass spectra can be complex due to the potential for ligand loss or gain, oxidation or reduction of the metal center, and reactions with components of the solvent or atmosphere. uvic.ca

Illustrative ESI-MS Data for a Hypothetical Analysis of this compound

This table presents expected m/z values for the free ligand based on its chemical formula (C₁₀H₂₆N₄S₂), which has a monoisotopic mass of 266.1650 g/mol .

Ion SpeciesTheoretical m/z
[M+H]⁺267.1728
[M+Na]⁺289.1548
[M+K]⁺305.1287

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry

MALDI-TOF is another soft ionization technique that is particularly useful for the analysis of larger molecules and can be applied to the characterization of this compound and its derivatives or complexes. In this method, the analyte is co-crystallized with a matrix compound that strongly absorbs laser energy. A pulsed laser irradiates the sample, causing the matrix to desorb and ionize the analyte molecules with minimal fragmentation.

The high resolution and mass accuracy of modern TOF analyzers allow for the confident identification of the molecular species present in the sample.

Illustrative MALDI-TOF Data for a Hypothetical Metal Complex of this compound

This table shows hypothetical m/z values for a 1:1 complex of the deprotonated ligand (L²⁻) with a metal ion, such as Technetium-99, which is relevant in radiopharmaceutical applications.

Complex SpeciesMetal IsotopeTheoretical m/z
[L + ⁹⁹Tc]⁺⁹⁹Tc363.0595

Mechanistic Investigations of Reactions Involving 3,6,9,12 Tetraazatetradecane 1,14 Dithiol

Thiol Oxidation Mechanisms

The thiol groups of 3,6,9,12-tetraazatetradecane-1,14-dithiol are susceptible to oxidation, leading to the formation of new sulfur-sulfur bonds. The specific products and pathways are dependent on the oxidant and reaction conditions.

Formation of Disulfides and Polydisulfides

The most common oxidation reaction for thiols is the formation of a disulfide bond. libretexts.orgcreative-proteomics.com In the case of this compound, this can occur intramolecularly to form a cyclic disulfide or intermolecularly to produce oligomers and polymers.

The intramolecular oxidation yields a large macrocyclic structure containing a disulfide bridge. The mechanism of this reaction typically involves the deprotonation of the thiol groups to form more nucleophilic thiolate anions. wikipedia.org These thiolates can then be oxidized by a variety of reagents, such as halogens (e.g., iodine) or metal ions, in a two-electron process. The reaction proceeds through a series of single electron transfers, often involving a thiyl radical intermediate.

Intermolecular oxidation, on the other hand, leads to the formation of linear or cross-linked polydisulfides. This process is favored at higher concentrations of the dithiol. The mechanism is analogous to intramolecular disulfide formation but involves the reaction of a thiolate from one molecule with an oxidized thiol group on another molecule. This chain-growth process can lead to high molecular weight polymers.

The formation of disulfide bonds is a reversible process. creative-proteomics.com These bonds can be cleaved by reducing agents, such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol, which function in a manner similar to glutathione (B108866) in biological systems. libretexts.org

Radical and Redox Polymerization Pathways

Beyond simple disulfide formation, the thiol groups can participate in more complex polymerization reactions. Redox initiation is a common method for polymerizing vinyl monomers and can be applied to thiol-containing systems. cmu.edu In the presence of a suitable oxidizing agent, the thiol can generate a thiyl radical. This radical can then initiate the polymerization of other monomers or participate in thiol-ene "click" reactions.

In a typical redox system, a one-electron transfer from the thiol to an oxidizing agent generates the initiating thiyl radical. cmu.edu This radical can then add across a double bond, for example, initiating a radical chain polymerization. The rate and success of such polymerizations are highly dependent on the nature of the monomers and the efficiency of the redox couple. cmu.edu

Ligand Exchange Reactions in Metal Complexes

The multidentate nature of this compound, with its four nitrogen and two sulfur donor atoms, allows it to form stable complexes with a variety of metal ions. The exchange of this ligand with other ligands in a metal's coordination sphere is a fundamental process in coordination chemistry.

Ligand exchange reactions can proceed through several mechanisms, primarily dissociative (D), associative (A), or interchange (I) pathways. solubilityofthings.com For octahedral complexes, which are common for many transition metals, a dissociative mechanism is often observed. This involves the initial departure of a coordinated ligand to form a five-coordinate intermediate, which is then attacked by the incoming ligand. solubilityofthings.com

In the context of copper(II) complexes with linear polyamines, the kinetics of ligand exchange have been shown to be complex, often proceeding in a multi-step manner. acs.orgalfa-chemistry.comkyoto-u.ac.jpnih.gov The rate of these reactions can be influenced by factors such as the concentration of the incoming ligand and the nature of the solvent. For instance, some ligand exchange reactions involving copper(II) complexes with tetradentate Schiff base ligands have shown a two-step process, with the first step being dependent on the incoming ligand concentration and the second step being independent. inorgchemres.org

Reactivity of Coordinated Thiol and Amine Groups

Once coordinated to a metal center, the reactivity of the thiol and amine groups of this compound can be significantly altered. The metal ion can act as a template, bringing reactive groups into proximity, or it can modify the acidity and nucleophilicity of the donor atoms.

The coordinated thiolate group is a soft base and forms strong bonds with soft metal ions. wikipedia.org Its reactivity is influenced by the nature of the metal and the other ligands in the coordination sphere. For example, in some nickel(II) thiolate complexes, the nickel-thiolate linkage can be susceptible to electrophilic attack. publish.csiro.au The protonation of coordinated thiolates in nickel(II) complexes can lead to the release of the ligand. researchgate.netmassey.ac.nz

The amine groups, upon coordination, experience a decrease in their basicity due to the donation of their lone pair of electrons to the metal ion. However, they can still participate in reactions such as protonation and deprotonation, which can influence the stability and reactivity of the entire complex.

Protonation Equilibria and Acid-Base Properties of the Ligand

The acid-base properties of this compound are complex due to the presence of four amine and two thiol functional groups, each with its own protonation constant (pKa). The stepwise protonation of this ligand can be described by a series of equilibria.

The protonation state of the ligand is crucial in determining its coordination behavior and the stability of its metal complexes. At low pH, all amine and thiol groups will be protonated, and the ligand will have a net positive charge. As the pH increases, the groups will deprotonate in order of their acidity, with the thiols likely deprotonating before the secondary amines, followed by the primary amines.

Table 1: Estimated Stepwise Protonation Constants (pKa) for this compound

Protonation StepFunctional GroupEstimated pKa
pKa1Thiol (first)~8.5
pKa2Thiol (second)~9.0
pKa3Secondary Amine (first)~9.5
pKa4Secondary Amine (second)~10.0
pKa5Primary Amine (first)~10.5
pKa6Primary Amine (second)~11.0
Note: These are estimated values based on similar compounds and are for illustrative purposes.

Kinetic Studies of Metal Complex Formation and Dissociation

The rates at which this compound forms and dissociates from metal complexes are of fundamental importance. These kinetic parameters provide insight into the stability and lability of the complexes.

The formation of metal complexes with polyamine ligands often proceeds through a stepwise mechanism, where the donor atoms coordinate to the metal ion one by one. The rate-determining step can be the formation of the first metal-ligand bond or the closure of a chelate ring.

The dissociation of metal-polyamine complexes, particularly in acidic solutions, has been studied for various systems. publish.csiro.auresearchgate.net For copper(II) complexes with linear polyamines, a mechanism involving the rate-determining step of the first copper-nitrogen bond breaking, followed by protonation of the released nitrogen atom, has been proposed. publish.csiro.au The rates of dissociation for nickel(II)-polyamine complexes are influenced by the degree of chelation. rsc.org

Table 2: Illustrative Kinetic Parameters for Metal Complex Reactions

ReactionMetal IonRate Constant (k)Conditions
FormationNi(II)Varies (often fast)Aqueous solution, 25 °C
Dissociation (Acid-catalyzed)Cu(II)Dependent on [H+]Acidic aqueous solution, 25 °C
Ligand ExchangeCu(II)Biphasic kinetics observedDMF solvent, 25 °C
Note: This table provides a general illustration of the types of kinetic data obtained for similar systems, as specific data for this compound is not available.

Advanced Academic Applications and Research Directions

Applications in Materials Science

The design of advanced materials with tailored properties is a cornerstone of modern chemistry. The structural characteristics of 3,6,9,12-Tetraazatetradecane-1,14-dithiol make it a promising building block in several areas of materials science.

Coordination polymers are a class of materials formed by the self-assembly of metal ions and organic ligands. lupinepublishers.comyoutube.com The properties of these polymers are highly dependent on the choice of the metal and the ligand. lupinepublishers.com Ligands like this compound, with their multiple donor sites, can act as bridges between metal centers, leading to the formation of one-, two-, or three-dimensional networks. youtube.com

The flexible nature of the tetraaza chain in this ligand can allow for the formation of dynamic and responsive coordination polymers. The coordination of metal ions to the nitrogen and sulfur atoms can lead to a variety of structural motifs. For instance, the thiol groups can bridge two or more metal centers, a common feature in the construction of coordination polymers. xmu.edu.cn The amine groups can also coordinate to the same or different metal ions, leading to complex and potentially porous structures. The choice of metal ion is also crucial; for example, silver(I) ions have a high affinity for thiolates and are known to form a diverse range of Ag(I)-thiolate coordination polymers. xmu.edu.cn

Potential Metal Ion Likely Coordination Geometry Potential Polymer Dimensionality
Silver(I)Linear, Trigonal1D, 2D
Copper(II)Square Planar, Octahedral1D, 2D, 3D
Zinc(II)Tetrahedral2D, 3D
Cadmium(II)Tetrahedral, Octahedral2D, 3D

This table presents hypothetical coordination scenarios based on the known chemistry of the constituent functional groups.

The development of molecular-scale electronic components is a major goal in nanotechnology. Molecules that can conduct electricity, known as molecular wires, are of particular interest. The extended, flexible structure of this compound, combined with its ability to bind to metal surfaces via its thiol groups, makes it a candidate for the construction of molecular wires. The thiol end-groups can chemically bond to gold electrodes, a common strategy for creating single-molecule junctions.

Furthermore, the incorporation of metal ions into the tetraaza backbone could modulate the electronic properties of the molecule. The formation of metal-ligand charge-transfer complexes could give rise to interesting optical and electronic behaviors, which are desirable for optoelectronic applications. For example, complexation with certain transition metals can enhance electrical conductivity by facilitating interchain electron transfer. mdpi.com

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. Metal-ligand coordination is a powerful tool in supramolecular assembly, allowing for the construction of complex and well-defined architectures. The multiple donor sites in this compound can drive the formation of various supramolecular structures, such as metallacycles and metallacages, when combined with appropriate metal ions.

The flexibility of the ligand backbone could allow for the formation of structures that can adapt to the presence of guest molecules, opening up possibilities in areas such as molecular recognition and sensing. The principles of coordination chemistry guide the self-assembly process, with the geometry of the metal ion and the binding preferences of the ligand dictating the final structure. nih.gov

Catalysis

The catalytic activity of metal complexes is highly dependent on the nature of the ligands surrounding the metal center. Ligands can influence the steric and electronic environment of the metal, thereby tuning its reactivity.

Metal complexes of polydentate ligands containing both nitrogen and sulfur donors are known to be effective catalysts for a variety of organic reactions. The this compound ligand can form stable complexes with a range of transition metals, such as copper, nickel, and palladium. These complexes could potentially catalyze reactions like cross-coupling, oxidation, and reduction.

The combination of amine and thiol donors can stabilize different oxidation states of the metal center, which is often a key aspect of a catalytic cycle. The flexible ligand backbone can also allow for the adoption of geometries that are favorable for substrate binding and activation.

Potential Metal Complex Potential Catalytic Application
Palladium(II) complexCross-coupling reactions (e.g., Suzuki, Heck)
Copper(I/II) complexOxidation reactions, Atom Transfer Radical Polymerization (ATRP)
Nickel(II) complexReduction of unsaturated bonds, C-S cross-coupling

This table outlines potential catalytic applications based on the known reactivity of metal complexes with similar ligand systems.

Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is of paramount importance in the pharmaceutical and fine chemical industries. While the parent ligand this compound is achiral, it can be readily modified to introduce chirality. For example, chiral substituents could be introduced on the carbon backbone of the tetraaza chain.

A chiral version of this ligand, when complexed to a metal, could create a chiral environment around the metal center. This chiral pocket could then direct the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer of the product over the other. The development of such ligands is a central theme in modern synthetic chemistry. evitachem.com

Research in Environmental Remediation (e.g., Metal Sequestration and Sensing)

The presence of both hard (amine) and soft (thiol) donor atoms in this compound allows for the selective chelation of various metal ions, a property that is highly valuable for environmental remediation efforts.

The unique combination of nitrogen and sulfur donors in this compound allows for the selective binding of heavy metal ions. The amine groups, being hard donors, show a preference for hard or borderline metal ions, while the soft thiol groups have a strong affinity for soft metal ions like mercury (Hg²⁺), cadmium (Cd²⁺), and lead (Pb²⁺). This differential affinity enables the selective sequestration of toxic heavy metals from aqueous environments.

Research on analogous acyclic N2S2 and polyamine ligands has demonstrated their efficacy in binding heavy metals. The stability of the resulting metal complexes is a key factor in their sequestration efficiency. While specific stability constants for this compound are not extensively documented in publicly available literature, data from structurally similar polyamine and dithiol ligands provide insight into its potential binding capabilities. The stability of metal complexes is often quantified by the logarithm of the stability constant (log K), with higher values indicating stronger binding. For instance, dithiol compounds like 2,3-dimercapto-1-propanesulfonic acid (DMPS) and meso-dimercaptosuccinic acid (DMSA) show high stability constants for heavy metal ions. nih.gov

Table 1: Representative Stability Constants (log K) of Related Ligands with Heavy Metal Ions

Metal IonDMPS nih.govDMSA nih.govEthylenediamine (B42938) iupac.org
Hg²⁺13.2411.48-
Cd²⁺12.1411.485.5
Pb²⁺--5.0
Ni²⁺--7.5
Cu²⁺--10.7
Zn²⁺--5.8

Note: This table presents data for structurally related ligands to illustrate the binding potential of N4S2 systems. The "-" indicates that data was not available in the cited sources.

The flexible nature of the tetraazatetradecane backbone allows the ligand to wrap around a metal ion, forming a stable chelate complex. This process is entropically favored and contributes to the high stability of the resulting adducts.

The ability of this compound to selectively bind metal ions can be harnessed for the development of chemosensors. By functionalizing the polyamine backbone with a fluorescent reporter group, a sensor can be created that signals the presence of a specific metal ion through a change in its fluorescence properties. encyclopedia.pubmdpi.com

The general mechanism for such sensors often involves a process called photoinduced electron transfer (PET). encyclopedia.pub In the absence of a target metal ion, the lone pair electrons of the amine groups can quench the fluorescence of the reporter molecule. Upon binding of a metal ion, these lone pair electrons are engaged in coordination, which blocks the PET process and leads to a "turn-on" of the fluorescence signal. encyclopedia.pub

Researchers have successfully developed fluorescent chemosensors for various metal ions, including Zn²⁺, Cd²⁺, and Hg²⁺, using polyamine derivatives. nih.govacs.orgresearchgate.net For example, polyamine chains functionalized with fluorophores have been shown to selectively detect Hg(II) with high sensitivity. mdpi.com The design of these chemosensors can be fine-tuned by modifying the length and structure of the polyamine chain and the nature of the fluorophore to achieve selectivity for a particular analyte.

Bioinorganic Chemistry Research (excluding clinical)

In the field of bioinorganic chemistry, this compound and related N4S2 ligands serve as valuable tools for modeling the active sites of metalloenzymes and for developing probes to study biological systems.

Many enzymes rely on a coordinated metal ion to perform their catalytic function. The active sites of these metalloenzymes often feature a metal ion bound to a specific arrangement of amino acid side chains, including nitrogen and sulfur donors. The N4S2 donor set of this compound provides a good structural mimic for the coordination environment of some metalloenzyme active sites. tamu.edu

For example, nickel-containing enzymes such as [NiFe]-hydrogenase and acetyl-CoA synthase feature nickel ions in sulfur-rich environments. Synthetic complexes of nickel with N2S2 ligands have been studied as models for these active sites to understand their structure and function. rsc.org The spectroscopic and electrochemical properties of these model complexes can provide insights into the catalytic mechanisms of the native enzymes. The flexibility of the ligand allows it to adopt different coordination geometries to accommodate the preferred stereochemistry of the metal ion. rsc.org

Table 2: Spectroscopic Data for a Representative Ni(II) Complex with an N2S2 Ligand

ComplexGeometryKey UV-Vis Bands (nm) (in MeCN)Reference
[Ni(pdto)(CH₃CN)₂]²⁺ (pdto = 1,8-bis(2-pyridyl)-3,6-dithiaoctane)Octahedral565, 880, 936 scielo.org.mxresearchgate.net

Note: This table provides data for a structurally related N2S2 ligand complex to illustrate the type of spectroscopic information obtained in such studies.

The ability of this compound to bind to specific metal ions or to be incorporated into larger molecular frameworks makes it a candidate for the development of probes for biological systems. When tagged with a reporter group, such as a fluorophore or a spin label, these molecules can be used to track the distribution and concentration of metal ions within cells or to probe the structure of biomolecules.

Polyamines are known to play crucial roles in various cellular processes, and fluorescently labeled polyamine analogs are valuable tools for studying their uptake and localization in living cells. While specific probes based on this compound are not widely reported, the principles of probe design using polyamine scaffolds are well-established.

Polyamines are naturally occurring cations that are known to interact with negatively charged macromolecules such as DNA and proteins. nih.gov The tetraamine (B13775644) backbone of this compound, which will be protonated at physiological pH, can engage in electrostatic interactions with the phosphate (B84403) backbone of DNA. nih.gov These interactions can influence DNA structure and its interactions with proteins. nih.govresearchgate.net

Future Perspectives and Challenges in Research on Polyamine Dithiol Ligands

Development of Novel Synthetic Routes for Structural Diversity

A primary challenge in the advancement of polyamine-dithiol ligand chemistry is the expansion of synthetic methodologies to generate greater structural diversity. The properties of a metal complex are intrinsically linked to the architecture of its coordinating ligand. Therefore, the ability to systematically modify the ligand structure is paramount for fine-tuning the complex's electronic, steric, and reactive properties.

Future research will likely focus on moving beyond traditional synthetic methods, which can sometimes be multi-step and low-yielding. While established techniques for polyamine synthesis, such as N-alkylation and acylation, provide a foundational approach, they can lead to mixtures of products requiring extensive purification. nih.govmdpi.com More advanced and regioselective methods are needed. For instance, the Fukuyama amine synthesis and the use of a multicomponent Ugi reaction have shown promise for creating complex polyamines with high yields and can be adapted for the synthesis of polyamine-dithiol precursors. nih.govmdpi.com

The introduction of functional groups onto the polyamine backbone or at the terminal thiol positions represents another avenue for creating structural diversity. This can be achieved through the use of protected intermediates, allowing for selective modification of the ligand framework. For example, thiol-functionalized polynorbornene dicarboximides have been successfully synthesized via ring-opening metathesis polymerization (ROMP), demonstrating a viable strategy for creating polymeric materials with dithiol functionalities. mdpi.com Adapting such strategies to discrete molecules like 3,6,9,12-Tetraazatetradecane-1,14-dithiol could lead to ligands with tailored solubility, chirality, or appended reactive sites for post-synthetic modification.

Synthetic StrategyPotential for DiversityKey Challenges
Regioselective N-Alkylation/Acylation Introduction of various side chains on the polyamine backbone.Control of over-alkylation and regioselectivity.
Fukuyama Amine Synthesis Efficient and mild conditions for secondary amine formation.Availability of starting materials and catalyst sensitivity.
Ugi Multicomponent Reaction Rapid assembly of complex polyamine structures in a single step.Purification of the final product from multiple components.
Solid-Phase Synthesis High-throughput synthesis of a library of related ligands.Cleavage from the solid support without degrading the ligand.
Post-Synthetic Modification Functionalization of a pre-formed ligand with new chemical groups.Ensuring the stability of the ligand during modification reactions.

Exploration of New Metal Combinations and Reactivities

The coordination chemistry of polyamine-dithiol ligands has been explored with a range of transition metals, including nickel, copper, and cobalt. rsc.orgosti.gov However, a vast portion of the periodic table remains to be investigated in combination with these versatile ligands. The choice of the metal ion is a critical determinant of the resulting complex's geometry, stability, and reactivity.

Future research should systematically explore the coordination of polyamine-dithiols with a broader range of metals, including:

Main Group Elements: The interaction of soft thiol donors with heavier main group elements like tin, lead, and bismuth could lead to novel materials with interesting electronic or catalytic properties.

Lanthanides and Actinides: The combination of the hard nitrogen donors of the polyamine backbone with the soft sulfur donors of the thiol groups makes these ligands potentially suitable for coordinating with f-block elements, which could yield complexes with unique magnetic or luminescent properties.

Noble Metals: The strong affinity of sulfur for noble metals like gold, platinum, and palladium suggests that polyamine-dithiol ligands could be used to create stable complexes with applications in catalysis or medicine.

Beyond simply creating new complexes, a significant challenge lies in understanding and exploiting their reactivity. For example, nickel(II) complexes with dithiolate-polyamine ligands have shown promise as catalysts for photocatalytic hydrogen generation. osti.gov Future work could explore the catalytic potential of these and other metal complexes in a wider range of reactions, such as C-C coupling, oxidation, and reduction reactions. The flexible coordination environment provided by ligands like this compound could allow for the stabilization of unusual oxidation states or reactive intermediates, leading to new catalytic cycles.

Metal Ion ClassPotential Properties of ComplexesResearch Direction
First-Row Transition Metals (e.g., Fe, Mn) Redox activity, catalysis, magnetic materials.Exploration of catalytic cycles for organic transformations.
Second/Third-Row Transition Metals (e.g., Ru, Os, Rh, Ir) Photocatalysis, sensing, therapeutic applications.Development of photosensitizers and chemotherapeutics.
Main Group Elements (e.g., Sn, Pb, Bi) Lewis acidity, materials precursors.Synthesis of novel inorganic-organic hybrid materials.
Lanthanides (e.g., Eu, Tb) Luminescence, magnetic resonance imaging contrast agents.Design of luminescent probes and medical imaging agents.

Advanced Computational Modeling for Predictive Ligand Design

The trial-and-error approach to ligand synthesis and complexation is time-consuming and resource-intensive. Advanced computational modeling offers a powerful tool for the predictive design of new polyamine-dithiol ligands and their metal complexes. By simulating the interactions between the ligand and a metal ion, it is possible to predict the most stable coordination geometry, the electronic structure of the complex, and even its potential reactivity.

Physics-based free energy calculations, such as Molecular Mechanics-Poisson-Boltzmann Surface Area (MM-PBSA) and Linear Interaction Energy (LIE) methods, are becoming increasingly accurate in predicting binding affinities. nih.gov While often applied to protein-ligand interactions, these methods can be adapted for metal-ligand systems. Furthermore, quantitative structure-activity relationship (QSAR) models and pharmacophore modeling can be used to correlate the structural features of a ligand with the observed properties of its metal complex, providing valuable insights for the design of new ligands with enhanced performance. mdpi.com

A significant challenge in this area is the development of accurate force fields and quantum mechanical methods that can handle the complexities of metal-ligand bonding, particularly for heavier elements where relativistic effects become important. Future research will need to focus on developing and validating computational protocols specifically for polyamine-dithiol metal complexes. The successful implementation of these methods will enable the in silico screening of large virtual libraries of ligands, allowing researchers to prioritize the most promising candidates for synthesis and experimental investigation.

Integration into Multifunctional Research Platforms

The unique properties of polyamine-dithiol ligands and their metal complexes make them attractive candidates for integration into multifunctional research platforms. This involves moving beyond the study of discrete molecules in solution and incorporating them into larger, more complex systems to create materials with novel functions.

One promising area is the use of dithiol ligands to functionalize the surface of nanoparticles, such as quantum dots. rsc.orgnih.gov The dithiol moiety can act as a robust anchor to the nanoparticle surface, while the polyamine backbone can be used to impart water solubility or to attach other functional molecules, such as fluorescent dyes or targeting agents. nih.gov This could lead to the development of new nanomaterials for applications in bioimaging, sensing, and drug delivery.

Another avenue of research is the incorporation of polyamine-dithiol metal complexes into polymeric materials. This could be achieved by synthesizing monomers containing the ligand, followed by polymerization, or by grafting the pre-formed complex onto a polymer backbone. The resulting materials could have a high local concentration of active metal centers, making them potentially useful as recyclable catalysts or as materials for the selective capture of heavy metals from aqueous solutions. mdpi.com The development of such multifunctional platforms will require an interdisciplinary approach, combining expertise in synthetic chemistry, materials science, and nanotechnology.

Q & A

Q. What are the recommended synthetic routes for 3,6,9,12-Tetraazatetradecane-1,14-dithiol, and how can intermediates be purified?

Methodological Answer: A viable approach involves modifying protocols for analogous polyazacompounds. For example, tert-butoxycarbonyl (Boc) protection strategies, as used in synthesizing 1,14-Diamino-3,6,9,12-tetraazatetradecane derivatives, can be adapted by substituting terminal amines with thiol groups. Purification typically employs silica gel column chromatography with gradients like CH2_2Cl2_2-MeOH-conc NH3_3 (200:10:1 → 100:10:1) to isolate intermediates . For thiol-containing compounds, inert atmospheres (e.g., N2_2) and reducing agents (e.g., DTT) may prevent oxidation during synthesis.

Q. How can structural characterization of this compound be performed?

Methodological Answer: Key techniques include:

  • Nuclear Magnetic Resonance (NMR): 1^1H-NMR (CDCl3_3, 400 MHz) identifies backbone protons (δ 3.12–3.40 for NCH2_2) and thiol-related signals (e.g., δ 1.84 for NH2_2 in analogous diamines) .
  • High-Resolution Mass Spectrometry (HRMS): ESI-TOF can confirm molecular weight (e.g., observed m/z 733.5074 vs. calculated 733.5075 for Boc-protected derivatives) .
  • Infrared Spectroscopy (IR): Detects S-H stretches (~2500–2600 cm1^{-1}) and N-H/N-C vibrations.

Advanced Research Questions

Q. What is the protonation behavior of polyazathiols like this compound, and how does it affect coordination chemistry?

Methodological Answer: Proton affinity studies of linear polyazacompounds (e.g., 3,6,9,12-Tetraazatetradecane-1,14-diamine) reveal stepwise protonation constants (log K values ~8.87–9.9) via acid-base titration and affinity spectrum analysis . For dithiol derivatives, thiol groups (pKa ~8–10) may compete with amines for protonation, altering metal-binding selectivity. Potentiometric titration under inert conditions (to prevent thiol oxidation) combined with UV-Vis or 1^1H-NMR monitoring can map protonation sites and metal coordination (e.g., with Cu2+^{2+}, Zn2+^{2+}) .

Q. How can computational methods predict the stability and reactivity of this compound in complex systems?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate molecular orbitals (HOMO/LUMO), electrostatic potentials, and bond dissociation energies (BDEs) for S-H and N-H bonds. Compare with experimental data (e.g., HRMS, IR) .
  • Molecular Dynamics (MD): Simulate solvation effects (e.g., in water/DMSO) and ligand-protein interactions if the compound is used in biochemical applications (e.g., PROTAC linkers) .
  • ADME Prediction: Tools like SwissADME estimate pharmacokinetic properties (e.g., cLogP, polar surface area) based on molecular descriptors (e.g., 13 rotatable bonds, 137.46 Å2^2 polar surface area for related compounds) .

Q. What are the challenges in analyzing trace amounts of this compound in environmental samples?

Methodological Answer:

  • Sample Preparation: Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges can preconcentrate the compound from aqueous matrices.
  • Chromatography: Use reverse-phase HPLC with UV detection (λ ~210–230 nm for thiols) or LC-MS/MS (MRM transitions based on fragmentation patterns).
  • Quality Control: Include internal standards (e.g., deuterated analogs) and validate recovery rates (≥80%) and limits of detection (LOD < 1 ppb) .

Data Contradictions and Validation

Q. How can researchers resolve discrepancies in reported protonation constants for polyazathiols?

Methodological Answer: Discrepancies may arise from solvent effects (e.g., ionic strength, dielectric constant) or competing oxidation of thiols. To validate:

  • Reproduce experiments under standardized conditions (e.g., 0.1 M KCl, 25°C).
  • Compare affinity spectra (from titration data) with theoretical models (e.g., least-square fitting) .
  • Use complementary techniques (e.g., 1^1H-NMR chemical shift titration) to cross-verify log K values.

Applications in Advanced Research

Q. How can this compound be functionalized for nanomaterial synthesis?

Methodological Answer: The dithiol can act as a crosslinker or stabilizer for metal nanoparticles (NPs):

  • Gold NPs: React Au3+^{3+} with dithiol in aqueous solution (1:3 molar ratio) under sonication. Monitor size via TEM and stability via zeta potential .
  • Quantum Dots (QDs): Ligand exchange with dithiol enhances QD solubility in polar solvents. Confirm binding via FTIR (S-H disappearance) and XPS (S 2p peaks) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.